molecular formula C19H22O3 B1222185 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid CAS No. 2012-73-9

2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid

Cat. No. B1222185
CAS RN: 2012-73-9
M. Wt: 298.4 g/mol
InChI Key: MGQNICQOOANLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid” is a chemical compound with the molecular formula C19H22O3 . It has an average mass of 298.376 Da and a monoisotopic mass of 298.156891 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 430.7±33.0 °C at 760 mmHg, and a flash point of 149.7±18.9 °C . It has 3 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . Its LogP is 4.72 .

Scientific Research Applications

Pharmaceutical Applications

This compound has been used in the synthesis of various pharmaceuticals . For instance, propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Pargyline acts as an irreversible selective MAO-B inhibitor drug, which is also used for treating type 1 diabetes and the cardiovascular complications associated with it .

Cancer Treatment

Pargyline has been found to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it useful for cancer treatments . When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .

Antioxidant Activity

Some derivatives of this compound have been synthesized and evaluated for antioxidant activity . They were tested using four different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid)

This compound has been used in the synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) . The authors reported very low conversions (less than 15%), albeit the use of ascorbic acid as a reducing agent improved the reaction rate .

Synthesis of Triple-Acting PPARα, -γ, and -δ Agonist

The design and synthesis of triple-acting PPARα, -γ, and -δ agonist involved the use of this compound . These agonists have potential therapeutic applications in the treatment of metabolic disorders .

Solvent-Free Synthesis of Propargylamines

This compound has been used in the solvent-free synthesis of propargylamines . Propargylamines are a class of compounds with many pharmaceutical and biological properties .

properties

IUPAC Name

2-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-18(2,14-8-6-5-7-9-14)15-10-12-16(13-11-15)22-19(3,4)17(20)21/h5-13H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQNICQOOANLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173939
Record name Ici 53072
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid

CAS RN

2012-73-9
Record name Ici 53072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ici 53072
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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